molecular formula C13H26O2 B3049256 4-Methyldodecanoic acid CAS No. 19998-93-7

4-Methyldodecanoic acid

Cat. No.: B3049256
CAS No.: 19998-93-7
M. Wt: 214.34 g/mol
InChI Key: STDXFMGAJMQOFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methyldodecanoic acid can be achieved through various methods. One common synthetic route involves the bromination of 2-methyldodecanoic acid followed by dehydrobromination . The process begins with the bromination of 2-methyldodecanoic acid using phosphorus tribromide and bromine. The resultant bromoacyl bromide is then reacted with potassium metal in dry tert-butyl alcohol to yield tert-butyl 2-methylenedodecanoate. This intermediate is further processed to obtain pure this compound .

Chemical Reactions Analysis

4-Methyldodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, phosphorus tribromide, and potassium metal . For instance, the bromination reaction with bromine and phosphorus tribromide results in the formation of bromoacyl bromide, which can be further processed to yield different products . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Methyldodecanoic acid involves its role as a medium-chain fatty acid. It is metabolized in the body to form acylcarnitines, which are involved in the transport of fatty acids into the mitochondria for β-oxidation . Increased intracellular content of long-chain acylcarnitines is thought to serve as a feedback inhibition mechanism of insulin action . This compound’s molecular targets and pathways include enzymes involved in fatty acid metabolism and insulin signaling.

Properties

IUPAC Name

4-methyldodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDXFMGAJMQOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401201
Record name 4-methyldodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19998-93-7
Record name 4-methyldodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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